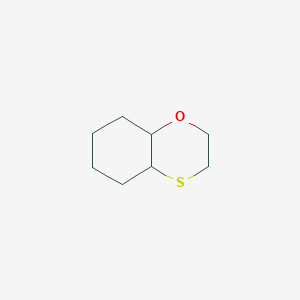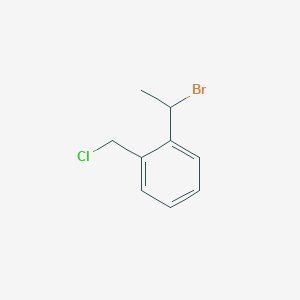
1-(1-Bromoethyl)-2-(chloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoethyl)-2-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-(chloromethyl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with 1-bromoethane, followed by chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include distillation and recrystallization steps to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromoethyl)-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Both the bromoethyl and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: New aromatic halides or alcohols.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Hydrocarbons.
Aplicaciones Científicas De Investigación
1-(1-Bromoethyl)-2-(chloromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials through controlled radical polymerization.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromoethyl)-2-(chloromethyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophilic species to form a carbocation intermediate, which then loses a proton to regenerate the aromatic system. This mechanism is facilitated by the presence of electron-withdrawing halogen groups, which stabilize the intermediate .
Comparación Con Compuestos Similares
1-Bromo-2-chlorobenzene: Similar structure but lacks the ethyl group.
1-(1-Bromoethyl)benzene: Lacks the chloromethyl group.
2-(Chloromethyl)benzene: Lacks the bromoethyl group.
Propiedades
Número CAS |
64449-66-7 |
|---|---|
Fórmula molecular |
C9H10BrCl |
Peso molecular |
233.53 g/mol |
Nombre IUPAC |
1-(1-bromoethyl)-2-(chloromethyl)benzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3 |
Clave InChI |
YUVNYOZVEDMWDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


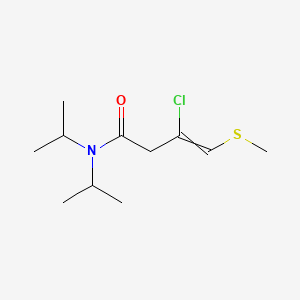
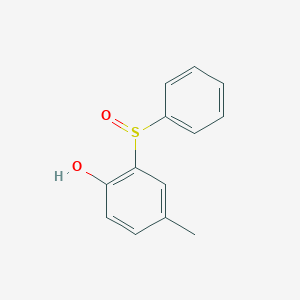
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
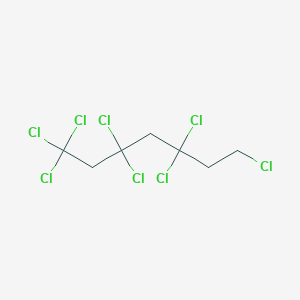
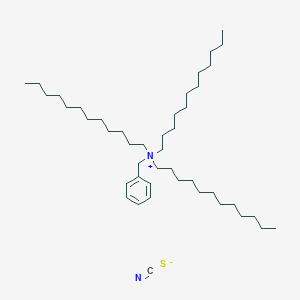

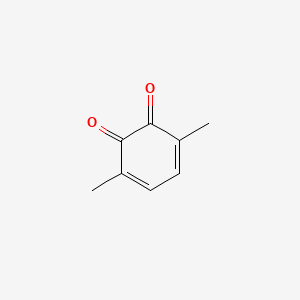
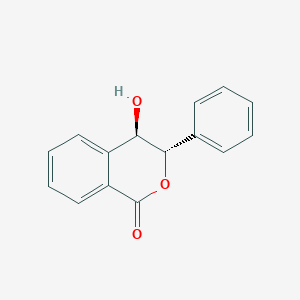


![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)


